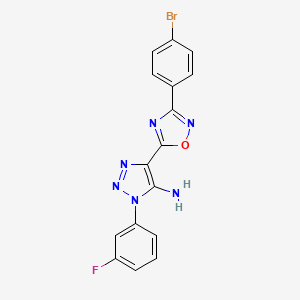

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine

Description

The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole ring and a 1,2,3-triazole moiety. The oxadiazole ring is substituted with a 4-bromophenyl group at position 3, while the triazole ring bears a 3-fluorophenyl substituent at position 1 and an amino group at position 4. This structure is hypothesized to confer unique electronic and steric properties, making it relevant for pharmaceutical and materials science applications.

Properties

IUPAC Name |

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrFN6O/c17-10-6-4-9(5-7-10)15-20-16(25-22-15)13-14(19)24(23-21-13)12-3-1-2-11(18)8-12/h1-8H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKNRFIUHIXJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting with the preparation of the oxadiazole and triazole intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the synthesis might involve the cyclization of hydrazides with nitriles to form the oxadiazole ring, followed by the azide-alkyne cycloaddition (click chemistry) to form the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The bromine and fluorine atoms in the phenyl rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the phenyl rings.

Scientific Research Applications

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Key Structural and Functional Insights:

The 3-fluorophenyl substituent on the triazole ring contributes to electronegativity, which may influence dipole interactions and bioavailability .

Comparative Molecular Weights :

- The trifluoromethylphenyl analog () has a lower molecular weight (386.337 g/mol) despite three fluorine atoms, highlighting the impact of lighter substituents .

- The methoxyphenyl analog () matches the hypothesized weight of the target compound, suggesting similar bulkiness .

Synthetic Routes :

- Analogous compounds are synthesized via Buchwald–Hartwig amination () or click chemistry (). For example, triazole-amine derivatives often involve copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by functionalization .

Research Findings and Implications

Physicochemical Properties:

Biological Activity

The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that integrates multiple heterocyclic structures known for their diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure

The compound features a unique arrangement of oxadiazole and triazole rings, which are known to enhance biological activity. The presence of bromine and fluorine substituents may also contribute to its pharmacological properties.

Chemical Formula: CHBrNO

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown inhibitory effects against various cancer cell lines. A study highlighted that oxadiazole derivatives demonstrated cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines with IC values ranging from 6.2 μM to 43.4 μM .

| Cell Line | Compound | IC (μM) |

|---|---|---|

| HeLa | Oxadiazole Derivative | 6.2 |

| Caco-2 | Oxadiazole Derivative | 43.4 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in vitro against various bacterial and fungal strains. Studies have shown that oxadiazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the oxadiazole ring is critical for this activity .

The mechanism by which oxadiazoles exert their biological effects often involves interaction with key enzymes or receptors in cellular pathways. For example, they may act as inhibitors of Histone Deacetylases (HDAC) and Carbonic Anhydrases (CA) , which play critical roles in cancer progression and microbial resistance .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds with the oxadiazole framework:

- Synthesis of Novel Oxadiazoles : A study synthesized several oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The most potent derivative exhibited an IC value significantly lower than standard chemotherapeutics .

- Antimicrobial Screening : Another study assessed the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of bacteria and fungi, demonstrating promising results in inhibiting growth .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under acidic conditions .

- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, ensuring regioselectivity through reaction temperature and catalyst optimization (e.g., Cu(I) salts) .

- Step 3 : Introduction of the 4-bromophenyl and 3-fluorophenyl substituents via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, depending on precursor availability .

- Optimization : Microwave-assisted synthesis can enhance yields and reduce reaction times for cyclization steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent integration and regiochemistry (e.g., distinguishing triazole protons) .

- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of bromine/fluorine substituents .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., Br/Br splitting) .

- IR Spectroscopy : Identifies functional groups like C=N (oxadiazole) and NH (triazole-5-amine) .

Advanced Questions

Q. How can regioselectivity be controlled during triazole formation?

- CuAAC Conditions : Use of Cu(I) catalysts (e.g., CuBr·SMe) at 25–60°C ensures 1,4-regioselectivity for the triazole ring .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics and selectivity .

- Microwave Irradiation : Accelerates reaction rates, reducing side-product formation .

Q. What computational methods predict binding affinity to biological targets?

- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., kinases) by analyzing halogen bonding from bromine/fluorine .

- DFT Studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed antimicrobial or anticancer activity .

- MD Simulations : Assess stability of ligand-target complexes in physiological conditions .

Q. How can conflicting solubility data from different studies be resolved?

- Purity Analysis : Use HPLC to rule out impurities affecting solubility measurements .

- Crystallographic Data : Compare polymorphic forms (e.g., anhydrous vs. solvates) identified via XRD .

- Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 1–13) to identify optimal storage conditions .

Q. What strategies improve metabolic stability in analogs?

- Bioisosteric Replacement : Substitute the 4-bromophenyl group with trifluoromethyl or methylsulfonyl to enhance resistance to oxidative metabolism .

- Prodrug Design : Mask the triazol-5-amine group with acyloxymethyl esters to improve bioavailability .

- Halogen Scanning : Replace fluorine with chlorine to modulate electron-withdrawing effects and metabolic pathways .

Methodological Notes

- Synthetic Challenges : Trace metal impurities (e.g., residual Cu) can interfere with biological assays; purify via column chromatography or chelating resins .

- Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere, stoichiometric ratios) to minimize batch-to-batch variability .

- Ethical Compliance : Follow institutional guidelines for cytotoxic testing (e.g., Daphnia magna assays for preliminary toxicity screening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.